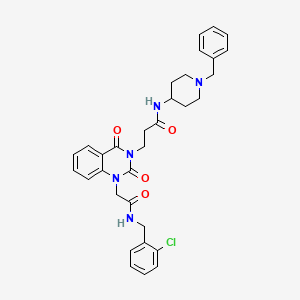
3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of a compound can be studied using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on factors like the reagents used, the reaction conditions, and the specific structures of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its density, melting point, and boiling point, can be determined through various laboratory techniques .Aplicaciones Científicas De Investigación
Agricultural Use
Lastly, the compound’s potential as an agrochemical, particularly as a pesticide or herbicide, could be explored. Its heterocyclic structure may offer a novel mode of action against pests and weeds, contributing to increased crop yields and food security.
Each of these applications warrants detailed experimental procedures, including synthesis, in vitro and in vivo testing, and mechanism of action studies. The compound’s versatility highlights its potential as a multifunctional agent in various scientific and therapeutic fields. The research on this compound is still in its early stages, and these applications are speculative based on the known activities of similar heterocyclic compounds .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-8-13-11(18-14-8)9-6-15(7-9)19(16,17)10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJBPBESLBKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

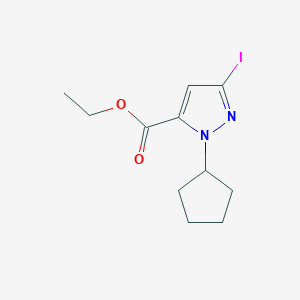
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)
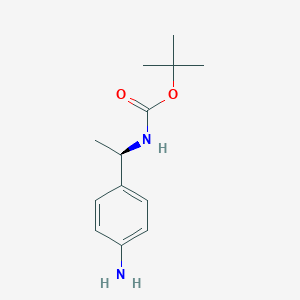
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
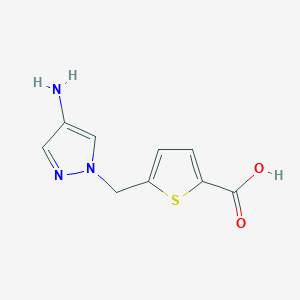
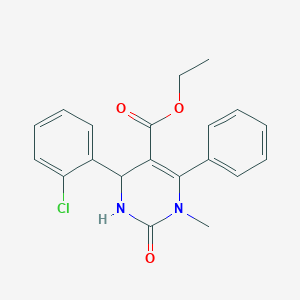
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)
![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2849863.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B2849869.png)
